BenchChemオンラインストアへようこそ!

N-(4-cyano-1,3-benzothiazol-2-yl)benzamide

Chemical Identity Structural Differentiation Procurement Specification

N-(4-cyano-1,3-benzothiazol-2-yl)benzamide (CAS 2140326-32-3; molecular formula C₁₅H₉N₃OS; molecular weight 279.32 g·mol⁻¹) is a synthetic small-molecule belonging to the 2-aminobenzothiazole amide class. Structurally, it features a benzamide moiety appended to the 2-position of a 1,3-benzothiazole core bearing a cyano (–CN) substituent at the 4-position.

Molecular Formula C15H9N3OS
Molecular Weight 279.32
CAS No. 2140326-32-3
Cat. No. B3017812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyano-1,3-benzothiazol-2-yl)benzamide
CAS2140326-32-3
Molecular FormulaC15H9N3OS
Molecular Weight279.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C#N
InChIInChI=1S/C15H9N3OS/c16-9-11-7-4-8-12-13(11)17-15(20-12)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,17,18,19)
InChIKeyZDHQFJZACAXSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide (CAS 2140326-32-3): Chemical Identity and Baseline Characterization for Procurement Evaluation


N-(4-cyano-1,3-benzothiazol-2-yl)benzamide (CAS 2140326-32-3; molecular formula C₁₅H₉N₃OS; molecular weight 279.32 g·mol⁻¹) is a synthetic small-molecule belonging to the 2-aminobenzothiazole amide class. Structurally, it features a benzamide moiety appended to the 2-position of a 1,3-benzothiazole core bearing a cyano (–CN) substituent at the 4-position . This compound is commercially available from multiple vendors at ≥95% to ≥98% purity for research use [1]. Benzothiazole amides as a structural class have demonstrated diverse pharmacological activities—including kinase inhibition, anticancer, and hemostatic effects—documented across numerous medicinal chemistry programs [2][3][4].

Why N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide Cannot Be Simply Replaced by a Generic Benzothiazole Amide: Ligand Design Considerations for Procurement Decisions


Within the benzothiazole amide class, even subtle structural modifications produce sharply divergent biological profiles. The El-Damasy et al. (2016) series demonstrated that moving from a benzamide to a urea linker, or altering substituents from trifluoromethyl to methoxy, shifted antiproliferative GI₅₀ values by orders of magnitude across the NCI-60 panel [1]. Similarly, MacKinnon et al. showed that ITK inhibitory potency varied from sub-nanomolar to micromolar across closely related benzothiazole amides [2]. In this context, N-(4-cyano-1,3-benzothiazol-2-yl)benzamide combines a 4-cyano benzothiazole core with a simple benzamide terminus. The 4-cyano group is electron-withdrawing, modulating both the pKₐ of the amide N–H and π-stacking capacity with kinase hinge regions—features absent in unsubstituted or halo-substituted analogs. The benzamide moiety, relative to the urea or pyridylamide variants found in characterized inhibitors, introduces differential hydrogen-bonding geometry at target binding sites [3]. Consequently, generic substitution by any structurally related benzothiazole derivative would alter these key pharmacophoric determinants and cannot be justified without matched comparative data. The quantitative sections below constitute a transparent assessment of what can and cannot be claimed for this compound at the present stage of scientific disclosure.

N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide: Product-Specific Quantitative Differentiator Assessment


Structural Uniqueness Confirmation: N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide vs. Closest Commercial Analogs

N-(4-cyano-1,3-benzothiazol-2-yl)benzamide is a precisely defined single chemical entity (MF: C₁₅H₉N₃OS; MW: 279.32 g·mol⁻¹; SMILES: C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C#N) . Its closest commercially catalogued analogs include 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (bearing additional 4,7-dimethyl substitution on the benzothiazole ring) and 4-cyano-N-(1,3-thiazol-2-yl)benzamide (lacking the fused benzene ring of the benzothiazole system). Both differ from the target compound by at least one heavy atom and are unambiguously distinct chemical entities with different molecular formulas. No published literature was identified that directly compares the biological activity of N-(4-cyano-1,3-benzothiazol-2-yl)benzamide against either of these analogs.

Chemical Identity Structural Differentiation Procurement Specification

Commercially Verified Purity Specification for N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide

Two independent commercial vendors report validated purity specifications for N-(4-cyano-1,3-benzothiazol-2-yl)benzamide: ≥98% (Leyan/Shanghai Haohong Biomedical, Product No. 1752208) and 95% (CalpacLab, Part No. AAB-AA01JRRH-1g) [1]. No purity data are available for its closest structural analogs from the same suppliers to enable direct lot-to-lot or vendor-to-vendor purity benchmarking.

Purity Specification Quality Assurance Vendor Comparison

Class-Level Biological Activity Precedent for Benzothiazole Amides (Inferential Only)

No direct biological assay data were identified for N-(4-cyano-1,3-benzothiazol-2-yl)benzamide in any peer-reviewed publication, patent, or authoritative public database. Class-level inference from the benzothiazole amide literature indicates that structurally analogous compounds can exhibit potent kinase inhibition: for example, compound 5b (a 3,5-bis-trifluoromethylphenyl urea benzothiazole derivative) demonstrated dual B-Raf(V600E)/C-Raf inhibitory activity and superior antiproliferative potency vs. sorafenib across 57 human cancer cell lines in the NCI-60 panel [1]; benzothiazole amide inhibitors of ITK achieved sub-nanomolar potency with favorable kinase selectivity [2]. However, these data pertain to structurally distinct analogs bearing urea or pyridylamide linkers and 6-position benzothiazole substitution—features absent in N-(4-cyano-1,3-benzothiazol-2-yl)benzamide—and cannot be extrapolated to predict the activity of the target compound.

Kinase Inhibition Anticancer Class-Level SAR

Physicochemical Property Estimation: N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide Drug-Likeness Profile

Computationally estimated physicochemical properties are available from vendor platforms: TPSA = 65.78 Ų, cLogP = 3.42, H-bond acceptors = 4, H-bond donors = 1, rotatable bonds = 2 . These values place the compound within Lipinski Rule-of-Five space (MW < 500; cLogP < 5; HBD ≤ 5; HBA ≤ 10), suggesting favorable oral drug-likeness characteristics. No experimentally measured logP, solubility, or permeability data were identified. No comparable computational property data are available from identical platforms for the closest structural analogs to permit a quantified differential assessment.

Physicochemical Properties Drug-Likeness ADME Prediction

Procurement Readiness: Multi-Vendor Availability of N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs

N-(4-cyano-1,3-benzothiazol-2-yl)benzamide is stocked by at least four independent commercial vendors: Leyan (Product No. 1752208, 1g in stock, ≥98%, inquiry for 5g–25g) ; ChemScene (Cat. No. CS-0681553, ≥98%, mg to g scale, sealed dry storage at 2–8°C) ; CalpacLab (Part No. AAB-AA01JRRH-1g, 95%, 2–3 day lead time) [1]; and CATO-Chem (Cat. No. C1864443, same-day shipping for in-stock orders) . No comparable multi-vendor availability data were identified for 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide or 4-cyano-N-(1,3-thiazol-2-yl)benzamide, which each appear in fewer than two vendor catalogues in the searchable domain.

Vendor Availability Supply Chain Procurement Lead Time

Transparency Declaration: Absence of Direct Comparative Bioactivity Data for N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, DrugBank, patent databases (Google Patents, WIPO), and major vendor technical libraries (search date: 2026-05-06) identified zero peer-reviewed publications, patents, or publicly accessible assay records containing quantitative biological activity data for N-(4-cyano-1,3-benzothiazol-2-yl)benzamide (CAS 2140326-32-3). Consequently, no direct head-to-head comparison or cross-study comparable evidence can be constructed for this compound against any analog with respect to potency, selectivity, in vivo efficacy, pharmacokinetics, or toxicity. The compound class (benzothiazole amides) is well-precedented in kinase inhibition and anticancer research [1][2], but published SAR does not extend to the 4-cyano benzothiazole benzamide chemotype. This data gap is not indicative of negative results; it reflects the current absence of disclosed research on this specific compound.

Data Gap Evidence Limitation Due Diligence

Scientifically Justified Use Cases for Procuring N-(4-Cyano-1,3-benzothiazol-2-yl)benzamide Based on Available Evidence


De Novo Kinase Inhibitor Screening Library Expansion with a Structurally Distinct Benzothiazole Amide Chemotype

The 4-cyano benzothiazole benzamide scaffold is not represented among the well-characterized benzothiazole kinase inhibitors in the published literature (e.g., 6-substituted pyridylamide-linked or urea-linked benzothiazoles) [1]. Adding this compound to a diversity-oriented kinase screening deck introduces a novel chemotype with a 4-cyano electron-withdrawing substituent and an unadorned benzamide terminus—a combination absent from the B-Raf/C-Raf [1] and ITK [2] inhibitor series. Its confirmed multi-vendor availability with ≥95% purity [3] and drug-like physicochemical profile (MW 279; cLogP 3.42; TPSA 65.78 Ų) make it a pragmatically accessible entry for primary screening against kinase panels or other target classes.

Benzothiazole Amide Structure–Activity Relationship (SAR) Probe for Cyano Substituent Effects

The 4-cyano substituent on the benzothiazole core differentiates this compound from 4-H, 4-Cl, 4-F, or 4-OCH₃ benzothiazole amide analogs. In medicinal chemistry campaigns targeting kinases or other enzymatic targets where the benzothiazole 4-position engages in key interactions (e.g., hinge-region contacts in kinases [1]), this compound serves as a matched negative or positive SAR probe to interrogate the electronic and steric contribution of the cyano group. The benzamide terminus further distinguishes it from urea- or pyridylamide-linked analogs that dominate published benzothiazole kinase inhibitor series [1][2].

Computational Chemistry and Docking Model Calibration with a Well-Defined Small-Molecule Ligand

With a molecular weight of 279.32, only 2 rotatable bonds, and a flat, conjugated benzothiazole–benzamide architecture, this compound is computationally tractable for docking studies and molecular dynamics simulations. The 4-cyano group provides a distinctive electrostatic feature (dipole moment contribution; hydrogen-bond acceptor capacity) that can be used to calibrate scoring functions against benzothiazole-containing protein co-crystal structures. Its commercial availability at defined purity [3] and vendor-provided computed descriptors facilitate in silico model validation prior to experimental follow-up.

Analytical Reference Standard for Benzothiazole Amide Identification and Quantification

The availability of N-(4-cyano-1,3-benzothiazol-2-yl)benzamide from multiple vendors at ≥95% and ≥98% purity [3], combined with its well-defined molecular identity (CAS 2140326-32-3, MFCD31543967) and recorded NMR spectra in the SpectraBase database [4], positions it as a viable reference standard for LC–MS or NMR-based identification and quantification of benzothiazole amide-containing reaction products, metabolites, or degradation products in analytical chemistry workflows.

Quote Request

Request a Quote for N-(4-cyano-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.